molecular formula C19H18N2OS2 B431956 13-(2-methylprop-2-enyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one CAS No. 488827-64-1

13-(2-methylprop-2-enyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

Cat. No.: B431956
CAS No.: 488827-64-1
M. Wt: 354.5g/mol
InChI Key: CRHYCVTXCCUFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-methyl-2-propenyl)-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound with a unique structure that combines elements of naphthalene, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methyl-2-propenyl)-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and thieno intermediates, followed by their fusion with the pyrimidine ring. Key steps include:

    Formation of the naphthalene intermediate: This can be achieved through Friedel-Crafts acylation of naphthalene.

    Synthesis of the thieno intermediate: This involves the cyclization of appropriate thiophene derivatives.

    Coupling of intermediates: The naphthalene and thieno intermediates are coupled under specific conditions to form the core structure.

    Introduction of substituents: The 2-methyl-2-propenyl and methylsulfanyl groups are introduced through alkylation and thiolation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(2-methyl-2-propenyl)-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Halogenated derivatives, amine-substituted derivatives.

Scientific Research Applications

8-(2-methyl-2-propenyl)-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Materials Science: Its unique structure allows for exploration in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 8-(2-methyl-2-propenyl)-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activity.

    Naphtho[2,1-b]furan derivatives: These compounds have a similar naphthalene-based structure and are explored for their potential in medicinal chemistry.

Uniqueness

8-(2-methyl-2-propenyl)-9-(methylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is unique due to the specific combination of its substituents and the fusion of naphthalene, thieno, and pyrimidine rings

Properties

CAS No.

488827-64-1

Molecular Formula

C19H18N2OS2

Molecular Weight

354.5g/mol

IUPAC Name

13-(2-methylprop-2-enyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C19H18N2OS2/c1-11(2)10-21-18(22)15-14-9-8-12-6-4-5-7-13(12)16(14)24-17(15)20-19(21)23-3/h4-7H,1,8-10H2,2-3H3

InChI Key

CRHYCVTXCCUFSK-UHFFFAOYSA-N

SMILES

CC(=C)CN1C(=O)C2=C(N=C1SC)SC3=C2CCC4=CC=CC=C43

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C1SC)SC3=C2CCC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.